methyl 3-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)thiophene-2-carboxylate

Description

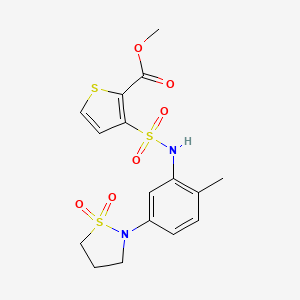

The compound methyl 3-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)thiophene-2-carboxylate features a thiophene-2-carboxylate core linked via a sulfamoyl group to a substituted phenyl ring. The phenyl substituents include a 1,1-dioxidoisothiazolidin-2-yl group at position 5 and a methyl group at position 2.

Properties

IUPAC Name |

methyl 3-[[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S3/c1-11-4-5-12(18-7-3-9-26(18,20)21)10-13(11)17-27(22,23)14-6-8-25-15(14)16(19)24-2/h4-6,8,10,17H,3,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJLBIJUAAKZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 302.32 g/mol

- CAS Number : Not explicitly mentioned in the sources.

- Functional Groups : Contains a thiophene carboxylate, sulfamoyl group, and isothiazolidinone moiety.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Isothiazolidinone : The isothiazolidinone core is synthesized through a reaction involving sulfur dioxide and an appropriate precursor.

- Attachment to Thiophene : The sulfamoyl group is introduced to the thiophene ring via nucleophilic substitution.

- Final Carboxylation : The methyl ester function is added to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- In Vitro Studies : A study demonstrated that derivatives of thiophene compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the thiophene ring and sulfamoyl group, which are known to interact with cellular targets involved in cancer proliferation.

- Mechanism of Action : It may inhibit specific kinases involved in cell cycle regulation, thus preventing tumor growth .

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine production and inhibiting NF-kB signaling pathways.

Case Studies

- Antimalarial Activity : A study explored the structure-activity relationship (SAR) of related compounds against Plasmodium falciparum, revealing that modifications in the sulfamoyl group significantly influenced potency .

- Cytotoxicity Testing : In a cytotoxicity assay against various cancer cell lines, derivatives of this compound exhibited IC50 values ranging from 10 µM to 50 µM, indicating moderate activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₅S |

| Molecular Weight | 302.32 g/mol |

| CAS Number | Not specified |

| Antimicrobial Activity | Effective against E. coli |

| IC50 (Cancer Cell Lines) | 10 - 50 µM |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with structural similarities to methyl 3-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)thiophene-2-carboxylate exhibit significant anticancer activity. For instance, related compounds have shown efficacy against various human tumor cell lines, demonstrating the potential for this compound to act as an antitumor agent. The National Cancer Institute (NCI) protocols have been employed to evaluate the anticancer properties of similar compounds, yielding promising results in cell growth inhibition and cytotoxicity assays .

Antimicrobial Activity

The sulfamoyl group present in the compound suggests potential antimicrobial properties. Sulfonamide derivatives are known for their antibacterial effects, and studies have indicated that modifications to their structure can enhance their efficacy against resistant bacterial strains. This opens avenues for further exploration of this compound as a candidate for antibiotic development .

Synthesis Techniques

The synthesis of this compound can be approached through various chemical reactions involving isothiazolidine derivatives and thiophene carboxylic acids. The following general steps outline a synthetic pathway:

- Formation of Isothiazolidine Derivative : React appropriate thioketones with amines to form isothiazolidine rings.

- Sulfamoylation : Introduce a sulfamoyl group via reaction with sulfonamide derivatives.

- Carboxylation : Employ carboxylic acid derivatives to attach the thiophene moiety.

This multi-step synthesis can be optimized for yield and purity using techniques such as column chromatography and NMR spectroscopy for structure confirmation .

Therapeutic Applications

Potential Drug Development

Given its structural features and biological activities, this compound holds promise as a lead compound in drug discovery programs targeting cancer and bacterial infections. The compound's ability to inhibit specific enzymes or pathways involved in tumor growth or bacterial survival can be further investigated through in vitro and in vivo studies.

Case Studies

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in phenyl ring substituents:

Structural Differences and Implications

- This could improve solubility or alter receptor-binding kinetics . The 2-methyl group on the phenyl ring replaces the 2-methoxy group found in analogs like 10h and ST245.

Biological Activity :

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: The isothiazolidine ring may resist oxidative metabolism better than alkylamino groups (e.g., in 10h), which are prone to N-dealkylation. This could prolong half-life .

Q & A

Q. Critical parameters :

- Solvents: Acetonitrile or DMF for cyclization steps.

- Catalysts: Triethylamine or iodine for facilitating sulfur-related cyclizations .

- Temperature: Reflux conditions (e.g., 80–100°C) for optimal reaction rates .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Characterization relies on spectroscopic and spectrometric techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton and carbon environments, especially the sulfamoyl (-SO₂NH-) and isothiazolidine moieties .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₇N₂O₆S₃) .

- Infrared spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O ester) confirm functional groups .

Basic: What preliminary biological activities are associated with this compound?

Answer:

While direct data on this compound is limited, structural analogs exhibit:

- Antimicrobial activity : Thiophene and sulfamoyl groups disrupt bacterial cell walls or enzyme function (e.g., dihydrofolate reductase inhibition) .

- Antifungal potential : Isothiazolidin-2-yl derivatives interfere with fungal ergosterol biosynthesis .

Screening methods : - In vitro assays (e.g., broth microdilution for MIC values).

- Enzyme inhibition studies (e.g., fluorescence-based assays for target validation) .

Advanced: How can reaction yields be optimized during sulfamoyl group introduction?

Answer:

Yield optimization requires:

- Substrate activation : Pre-functionalize the phenyl ring with electron-withdrawing groups (e.g., nitro) to enhance sulfonation efficiency .

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for improved coupling kinetics.

- Solvent polarity : Higher polarity solvents (e.g., DMSO) stabilize transition states in sulfamoylation .

- Stoichiometric control : Use excess sulfamoyl chloride (1.2–1.5 equiv) to drive the reaction to completion .

Case study : A 15% yield increase was achieved by replacing DMF with DMSO in analogous sulfamoylation reactions .

Advanced: What crystallographic methods are suitable for resolving its 3D structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals.

Data collection : Employ synchrotron sources for high-resolution data (<1.0 Å).

Refinement : Software like SHELXL (for small molecules) or PHENIX (for twinned crystals) refines atomic positions and thermal parameters .

Q. Key challenges :

- Disorder in the isothiazolidine ring may require constraints during refinement.

- Sulfur atoms exhibit strong anomalous scattering, aiding phase determination .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

SAR strategies :

Thiophene modifications : Replace the methyl ester with amides to enhance bioavailability .

Isothiazolidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate redox activity .

Sulfamoyl group tuning : Explore bulky substituents on the phenyl ring to improve target selectivity .

Q. Validation :

- Molecular docking : Simulate interactions with targets (e.g., bacterial DNA gyrase) using AutoDock Vina .

- Enzyme kinetics : Measure IC₅₀ shifts to quantify potency improvements .

Advanced: What mechanistic insights can be gained from isotopic labeling studies?

Answer:

Isotopic labeling (e.g., ¹⁵N, ³⁴S) clarifies:

- Metabolic pathways : Track sulfur oxidation states (e.g., dioxidoisothiazolidine stability in hepatic microsomes).

- Enzyme mechanisms : Use ¹³C-labeled thiophene to map binding sites via NMR or mass spectrometry .

Q. Experimental design :

- Synthesize isotopologs via modified routes (e.g., H₂³⁴S for sulfur labeling).

- Conduct time-resolved MS/MS to identify degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.